NS2 (114-121), Influenza

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NS2 (114-121), Influenza, is a fragment of the nonstructural protein 2 (NS2) from the influenza virus. This specific fragment, comprising amino acids 114 to 121, is recognized as an epitope, which means it can be used to study the immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs) in antiviral immunity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of NS2 (114-121) involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The process includes:

Coupling: The amino acids are sequentially added to the growing peptide chain.

Deprotection: Protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the solid support.

Industrial Production Methods

Industrial production of peptides like NS2 (114-121) typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Des Réactions Chimiques

Types of Reactions

NS2 (114-121) can undergo various chemical reactions, including:

Oxidation: This can affect the methionine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions are typically modified peptides, which can be used to study the structure and function of the original peptide.

Applications De Recherche Scientifique

NS2 (114-121) has several applications in scientific research:

Mécanisme D'action

NS2 (114-121) plays a critical role in the influenza virus life cycle. It is involved in the nuclear export of viral ribonucleoprotein (vRNP) complexes. NS2 interacts with the export protein XPO1, facilitating the transport of vRNPs from the nucleus to the cytoplasm, ensuring that viral genomic segments are available for packaging into new virions . Additionally, NS2 is regulated by ubiquitination and deubiquitination processes, which affect its stability and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

NS1: Another nonstructural protein from the influenza virus, involved in immune evasion and viral replication.

M1: Matrix protein that plays a role in viral assembly and budding.

Uniqueness

NS2 is unique in its role in the nuclear export of vRNPs, a function not shared by NS1 or M1. This makes NS2 a critical target for studying the replication and assembly of the influenza virus .

Propriétés

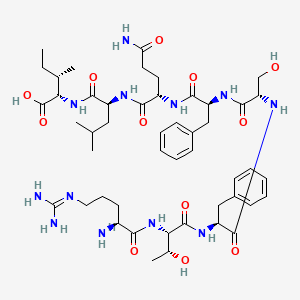

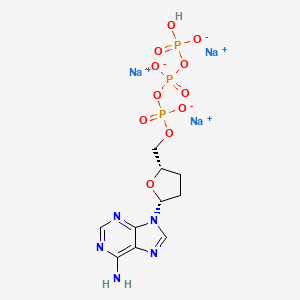

Formule moléculaire |

C48H74N12O12 |

|---|---|

Poids moléculaire |

1011.2 g/mol |

Nom IUPAC |

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C48H74N12O12/c1-6-27(4)38(47(71)72)59-44(68)33(22-26(2)3)55-41(65)32(19-20-37(50)63)54-42(66)34(23-29-14-9-7-10-15-29)56-45(69)36(25-61)58-43(67)35(24-30-16-11-8-12-17-30)57-46(70)39(28(5)62)60-40(64)31(49)18-13-21-53-48(51)52/h7-12,14-17,26-28,31-36,38-39,61-62H,6,13,18-25,49H2,1-5H3,(H2,50,63)(H,54,66)(H,55,65)(H,56,69)(H,57,70)(H,58,67)(H,59,68)(H,60,64)(H,71,72)(H4,51,52,53)/t27-,28+,31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |

Clé InChI |

YULHIMSWVOYUSX-YCEUMREUSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)

![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)